molecular formula C14H11N3O B2984608 1-[4-(1H-pyrazol-5-yl)phenyl]-4(1H)-pyridinone CAS No. 241488-24-4

1-[4-(1H-pyrazol-5-yl)phenyl]-4(1H)-pyridinone

Cat. No.: B2984608
CAS No.: 241488-24-4
M. Wt: 237.262
InChI Key: JDEQPOPCQHAOPN-UHFFFAOYSA-N
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Description

1-[4-(1H-Pyrazol-5-yl)phenyl]-4(1H)-pyridinone is a heterocyclic compound featuring a pyridinone core linked to a phenyl group substituted with a pyrazole ring. Its molecular formula is C₁₄H₁₁N₃O, with a molecular weight of 237.26 g/mol and a CAS registry number of 241488-24-4 . The pyridinone moiety (a six-membered ring with one oxygen and one nitrogen atom) and the pyrazole substituent (a five-membered aromatic ring with two adjacent nitrogen atoms) confer unique electronic and steric properties.

Properties

IUPAC Name

1-[4-(1H-pyrazol-5-yl)phenyl]pyridin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O/c18-13-6-9-17(10-7-13)12-3-1-11(2-4-12)14-5-8-15-16-14/h1-10H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDEQPOPCQHAOPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=NN2)N3C=CC(=O)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Mechanism of Action

The mechanism of action of 1-[4-(1H-pyrazol-5-yl)phenyl]-4(1H)-pyridinone involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It also interacts with various cellular pathways, leading to effects such as apoptosis in cancer cells . The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 1-[4-(1H-pyrazol-5-yl)phenyl]-4(1H)-pyridinone can be contextualized by comparing it to related pyridinone and pyrazole derivatives. Below is a detailed analysis:

Table 1: Structural and Functional Comparison of this compound and Analogues

Compound Name Key Structural Features Molecular Weight (g/mol) Notable Properties/Applications Evidence ID
This compound Pyridinone + phenyl-pyrazole 237.26 High polarity; potential kinase inhibition
1-(4-(1H-Pyrazol-5-yl)phenyl)-3-phenylthiourea (4a) Thiourea linker + phenyl-pyrazole 320.42 Antifungal/antibacterial activity
1-Methyl-3-propyl-5-[3-(trifluoromethyl)phenyl]pyridin-4(1H)-one Trifluoromethylphenyl + propyl group 327.30 Enhanced lipophilicity; agrochemical use
3-[3-(3-Thienyl)-1,2,4-oxadiazol-5-yl]-1-[4-(trifluoromethoxy)benzyl]-2(1H)-pyridinone Thienyl-oxadiazole + trifluoromethoxy group 419.38 Electron-withdrawing substituents; CNS drug candidate
5-(4-Allyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-1-benzyl-2(1H)-pyridinone Triazole-thione + benzyl group 332.40 Chelation properties; antimicrobial use
N-[4-(Chlorodifluoromethoxy)phenyl]-6-[(3R)-3-hydroxypyrrolidin-1-yl]-5-(1H-pyrazol-5-yl)-3-pyridinecarboxamide Hydroxypyrrolidine + carboxamide 498.83 Kinase inhibition (e.g., ABL1 inhibitors)

Key Comparative Insights

Core Heterocycles: The target compound’s pyridinone-pyrazole hybrid contrasts with thiourea-linked analogues (e.g., compound 4a), which exhibit stronger hydrogen-bonding capacity due to the thiourea moiety, enhancing interactions with biological targets like enzymes . Pyridinones with trifluoromethyl groups (e.g., 1-methyl-3-propyl-5-[3-(trifluoromethyl)phenyl]pyridin-4(1H)-one) show increased hydrophobicity, favoring membrane permeability in agrochemical applications .

Sulfur-containing derivatives (e.g., triazole-thione in 5-(4-allyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-1-benzyl-2(1H)-pyridinone) may facilitate metal coordination, useful in antimicrobial agents .

Biological Activity :

  • Carboxamide derivatives (e.g., N-[4-(chlorodifluoromethoxy)phenyl]-6-[(3R)-3-hydroxypyrrolidin-1-yl]-5-(1H-pyrazol-5-yl)-3-pyridinecarboxamide ) demonstrate targeted kinase inhibition, highlighting the role of polar substituents in specificity .

Synthetic Accessibility: The target compound’s synthesis (as per ) involves refluxing enaminone with hydrazine, a common strategy for pyrazole formation . In contrast, urea-linked analogues (e.g., 40f in ) require multi-step coupling, impacting scalability .

Biological Activity

1-[4-(1H-pyrazol-5-yl)phenyl]-4(1H)-pyridinone, a compound with the CAS number 241488-24-4, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities, highlighting relevant research findings and case studies.

  • Molecular Formula : C14H11N3O
  • Molecular Weight : 237.257 g/mol
  • Density : 1.3 ± 0.1 g/cm³
  • Boiling Point : 484.8 ± 45.0 °C
  • Flash Point : 247.0 ± 28.7 °C

These properties indicate a stable compound with potential for various applications in drug development .

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial efficacy of pyrazole derivatives, including this compound. A comparative analysis of various pyrazole derivatives revealed that certain compounds exhibit significant activity against common pathogens.

Key Findings:

  • Minimum Inhibitory Concentration (MIC) : The most active derivatives showed MIC values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis.
  • Biofilm Inhibition : The compound effectively inhibited biofilm formation, which is crucial in treating persistent infections .
CompoundMIC (μg/mL)Biofilm Inhibition
7b0.22Yes
100.25Yes
ControlN/ANo

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been investigated through various assays. Pyrazole derivatives have shown promise in inhibiting pro-inflammatory cytokines and mediators.

Research Insights:

  • The compound significantly reduced the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages.
  • These findings suggest that it may serve as a model for developing new anti-inflammatory agents .

Anticancer Activity

The anticancer properties of pyrazole derivatives are particularly noteworthy, with several studies indicating their ability to inhibit cancer cell proliferation.

Case Studies:

  • Breast Cancer : A study tested various pyrazole derivatives on MCF-7 and MDA-MB-231 breast cancer cell lines, revealing significant cytotoxic effects.
    • Synergistic Effects : When combined with doxorubicin, certain pyrazoles exhibited enhanced cytotoxicity compared to doxorubicin alone.
    • Mechanism of Action : The compounds induced apoptosis and disrupted cellular integrity, leading to cell death .
  • Inhibition of Key Oncogenic Pathways : Pyrazole derivatives have been shown to inhibit BRAF(V600E), EGFR, and other oncogenic pathways critical in cancer progression .

Q & A

Q. What are the optimal synthetic routes for preparing 1-[4-(1H-pyrazol-5-yl)phenyl]-4(1H)-pyridinone, and how do reaction conditions influence yield?

The synthesis of pyridinone derivatives often involves coupling reactions between pyrazole and phenyl intermediates. For structurally analogous compounds, reactions under controlled temperatures (40–45°C) and specific solvents (e.g., methanol) are critical. For example, nitro-substituted pyrazole derivatives are synthesized via hydrazine coupling under acidic or basic conditions, with yields dependent on stoichiometric ratios and reaction duration . Key reagents include reducing agents (e.g., sodium borohydride) for nitro-to-amine conversions and palladium catalysts for cross-coupling reactions. Purification typically employs column chromatography with gradients optimized for polar functional groups.

Q. How can X-ray crystallography and NMR spectroscopy be applied to resolve the structural ambiguities of this compound?

X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is the gold standard for determining crystal structures. For this compound, hydrogen bonding between the pyridinone oxygen and pyrazole NH groups may stabilize the lattice, requiring high-resolution data (≤1.0 Å) for accurate refinement . NMR (¹H/¹³C, HSQC, HMBC) can confirm tautomeric forms: the pyridinone ring’s keto-enol equilibrium and pyrazole protonation states. Deuterated DMSO or CDCl₃ are preferred solvents to observe exchangeable protons.

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

High-throughput screening (HTS) against kinase targets (e.g., ERK1/2) or enzymatic assays (e.g., soluble epoxide hydrolase) are common. For pyridinone analogs, IC₅₀ values are determined via fluorescence polarization or colorimetric substrates (e.g., p-nitrophenyl phosphate for phosphatases). Cell viability assays (MTT or CellTiter-Glo) in cancer lines (e.g., HCT-116 or HEK293) assess cytotoxicity. Positive controls should include structurally related inhibitors, such as fluridone derivatives .

Q. What analytical methods ensure purity and stability during storage?

Reverse-phase HPLC-UV (C18 column, acetonitrile/water gradient) is effective for purity assessment. For stability, accelerated degradation studies (40°C/75% RH) monitor decomposition via LC-MS. Fluridone analogs show ~73–78% recovery in sediment/water matrices using QuEChERS extraction, suggesting similar protocols for environmental stability testing .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced potency?

Systematic substitution at the pyrazole C3/C5 positions and pyridinone C3/C5 sites can modulate electronic and steric effects. For example, trifluoromethyl groups enhance metabolic stability, while morpholine or pyrrolidine substitutions improve solubility. Computational docking (e.g., AutoDock Vina) against target proteins (e.g., COX-2) predicts binding affinities, validated by MD simulations (>100 ns trajectories) to assess conformational stability .

Q. What strategies resolve contradictions in synthetic yields or spectral data?

Contradictions in yields often arise from competing side reactions (e.g., over-oxidation). DOE (Design of Experiments) optimizes parameters like pH (6–8 for nitro reductions) and catalyst loading. For spectral mismatches, 2D-NMR (NOESY/ROESY) clarifies spatial proximities, while HRMS confirms molecular ions (e.g., [M+H]⁺ with <2 ppm error) .

Q. How can cryo-EM or advanced crystallography address challenges in resolving flexible regions of the molecule?

For flexible pyridinone rings, microED or serial crystallography at synchrotrons captures multiple conformers. SHELXD’s dual-space algorithm solves phase problems in twinned crystals, while SHELXE density modification improves map quality for low-resolution datasets (<2.5 Å) .

Q. What mechanistic insights explain its inhibition of ERK1/2 or other kinases?

Biochemical assays (e.g., ADP-Glo™) quantify ATP-competitive binding. Mutagenesis studies (e.g., T103A in ERK2’s active site) validate interactions. SPR (Surface Plasmon Resonance) measures binding kinetics (kₐ/Kd), with pyridinone derivatives showing sub-µM Kd values due to hydrophobic pocket interactions .

Q. How do solvent effects and pH influence its tautomeric equilibrium in solution?

UV-Vis spectroscopy (200–400 nm) tracks keto-enol shifts: in DMSO, the enol form dominates (λmax ~320 nm), while aqueous buffers favor the keto tautomer. pKa determination via potentiometric titration reveals protonation states critical for membrane permeability .

Q. What in silico tools predict metabolic pathways and toxicity profiles?

ADMET predictors (e.g., SwissADME) identify likely Phase I metabolites (e.g., CYP450-mediated oxidation at the pyridinone ring). Toxicity risks (e.g., hERG inhibition) are assessed using QSAR models, with structural alerts for nitro groups requiring Ames test validation .

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